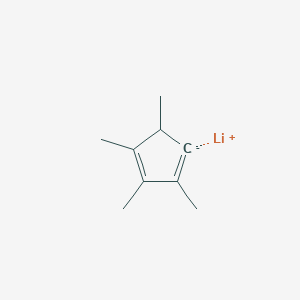
Lithium,(1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium,(1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl)- is an organolithium compound with the molecular formula C9H13Li. It is a derivative of cyclopentadiene, where four methyl groups are substituted at the 1, 2, 3, and 4 positions. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium,(1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl)- typically involves the reaction of 1,2,3,4-tetramethylcyclopentadiene with a lithium reagent. One common method is the reaction of 1,2,3,4-tetramethylcyclopentadiene with n-butyllithium in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Lithium,(1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to form reduced derivatives.
Substitution: Participates in substitution reactions where the lithium atom is replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetramethylcyclopentadienone, while substitution reactions can produce a variety of substituted cyclopentadienes.
Scientific Research Applications
Lithium,(1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl)- has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and as a reagent in various synthetic reactions.
Biology: Investigated for its potential use in biological assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, although its use in medicine is still under research.
Industry: Utilized in the production of specialty chemicals and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Lithium,(1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl)- involves its ability to act as a nucleophile due to the presence of the lithium atom. It can readily donate electrons to electrophiles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Lithium pentamethylcyclopentadienide: Similar in structure but with an additional methyl group.
1,2,3,4-Tetramethyl-1,3-cyclopentadiene: The parent compound without the lithium atom.
Uniqueness
Lithium,(1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl)- is unique due to its specific substitution pattern and the presence of the lithium atom, which imparts distinct reactivity and properties compared to other similar compounds .
Properties
Molecular Formula |
C9H13Li |
|---|---|
Molecular Weight |
128.2 g/mol |
IUPAC Name |
lithium;1,2,3,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C9H13.Li/c1-6-5-7(2)9(4)8(6)3;/h6H,1-4H3;/q-1;+1 |
InChI Key |
OJDFMHQCKBRJIF-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1[C-]=C(C(=C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















